

# 7-Fluoro-4-hydroxy-3-nitroquinoline molecular structure and conformation

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## Compound of Interest

**Compound Name:** 7-Fluoro-4-hydroxy-3-nitroquinoline

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An In-depth Technical Guide to the Molecular Structure and Conformation of **7-Fluoro-4-hydroxy-3-nitroquinoline**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**7-Fluoro-4-hydroxy-3-nitroquinoline** is a substituted quinoline derivative of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a well-established pharmacophore found in numerous therapeutic agents. The addition of a fluorine atom, a hydroxyl group, and a nitro group to this core structure is expected to modulate its physicochemical properties and biological activity in unique ways. This guide provides a comprehensive analysis of the molecular structure and conformational landscape of **7-Fluoro-4-hydroxy-3-nitroquinoline**, integrating theoretical insights with established experimental protocols. We will delve into its synthesis, structural elucidation through spectroscopic methods, and a detailed computational analysis of its conformational preferences. Furthermore, we will explore its potential biological significance and propose workflows for its investigation as a therapeutic agent.

## Introduction to 7-Fluoro-4-hydroxy-3-nitroquinoline

The quinoline ring system is a cornerstone of heterocyclic chemistry and a privileged scaffold in drug development, known for a wide array of pharmacological activities including antimicrobial,

anticancer, and anti-inflammatory effects. The specific substitution pattern of **7-Fluoro-4-hydroxy-3-nitroquinoline** suggests a molecule designed to interact with biological targets in a highly specific manner. The 7-fluoro substituent can enhance metabolic stability and binding affinity, the 4-hydroxy group can participate in hydrogen bonding and exhibits keto-enol tautomerism, and the 3-nitro group acts as a strong electron-withdrawing group, influencing the electronic distribution of the entire ring system and potentially serving as a hydrogen bond acceptor. Understanding the interplay of these functional groups in defining the molecule's three-dimensional structure and conformational dynamics is paramount for rational drug design.

## Molecular Structure and Physicochemical Properties

The fundamental characteristics of **7-Fluoro-4-hydroxy-3-nitroquinoline** are summarized below. While experimental data for this specific molecule is limited, many of its properties can be predicted with reasonable accuracy based on its structure and data from analogous compounds.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>5</sub> FN <sub>2</sub> O <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	208.15 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
CAS Number	256923-33-8	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Predicted Boiling Point	338.2°C at 760 mmHg	<a href="#">[3]</a>
Predicted Density	1.585 g/cm <sup>3</sup>	<a href="#">[3]</a>
Predicted pKa	(Anticipated acidic and basic sites)	
Predicted LogP	(Value dependent on tautomeric form)	

## Tautomerism: The 4-Hydroxyquinoline/Quinolin-4(1H)-one Equilibrium

A critical aspect of the molecular structure of 4-hydroxyquinolines is the existence of keto-enol tautomerism. The 4-hydroxy form can exist in equilibrium with its 4-oxo (or quinolin-4(1H)-one) tautomer. The position of this equilibrium is influenced by the solvent, pH, and the nature of other substituents on the quinoline ring. For many 4-hydroxyquinolines, the quinolin-4(1H)-one form is predominant in the solid state and in many solvents. This is a crucial consideration for understanding its hydrogen bonding capabilities and potential interactions with biological macromolecules.

## Synthesis and Structural Elucidation

While a specific published synthesis for **7-Fluoro-4-hydroxy-3-nitroquinoline** is not readily available, a plausible synthetic route can be devised based on established methods for quinoline synthesis, such as the Conrad-Limpach or Gould-Jacobs reactions, followed by a regioselective nitration step.<sup>[4][5]</sup>

## Proposed Synthetic Protocol

The following protocol outlines a potential synthetic pathway.

### Step 1: Synthesis of Ethyl 2-(3-fluoroanilino)acrylate

- In a round-bottom flask, combine 3-fluoroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
- Heat the mixture at 100-110 °C for 2 hours.
- Allow the reaction to cool to room temperature. The resulting intermediate is often used in the next step without further purification.

### Step 2: Cyclization to Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate

- Add the crude product from Step 1 to a high-boiling point solvent such as Dowtherm A.
- Heat the mixture to 240-250 °C for 30 minutes to effect thermal cyclization.
- Cool the reaction mixture and add hexane to precipitate the product.
- Filter the solid and wash with hexane to yield the quinolone ester.

### Step 3: Hydrolysis to 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid

- Suspend the ester from Step 2 in a 10% aqueous sodium hydroxide solution.
- Reflux the mixture for 2-3 hours until a clear solution is obtained.
- Cool the solution and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.
- Filter, wash with water, and dry the product.

### Step 4: Decarboxylation to 7-Fluoro-4-hydroxyquinoline

- Heat the carboxylic acid from Step 3 in a high-boiling point solvent like diphenyl ether at 250-260 °C until carbon dioxide evolution ceases.
- Cool the reaction mixture and dilute with hexane to precipitate the product.
- Filter and recrystallize from a suitable solvent like ethanol.

### Step 5: Nitration to **7-Fluoro-4-hydroxy-3-nitroquinoline**

- Dissolve 7-fluoro-4-hydroxyquinoline in concentrated sulfuric acid at 0 °C.
- Add a nitrating mixture (a stoichiometric amount of nitric acid in sulfuric acid) dropwise while maintaining the temperature below 5 °C.
- Stir the reaction mixture at low temperature for 1-2 hours.
- Pour the reaction mixture onto crushed ice to precipitate the product.
- Filter the solid, wash with cold water until neutral, and dry. Purify by recrystallization.

## Spectroscopic Characterization

The structural confirmation of the synthesized **7-Fluoro-4-hydroxy-3-nitroquinoline** would rely on a combination of spectroscopic techniques. Below are the predicted key spectral features.

Technique	Predicted Key Features
<sup>1</sup> H NMR (in DMSO-d <sub>6</sub> )	<ul style="list-style-type: none"><li>- A broad singlet for the -OH or -NH proton (depending on the dominant tautomer), likely downfield (&gt;10 ppm).</li><li>- Doublet for H-2 or H-5.</li><li>- A doublet of doublets for H-6, showing coupling to both H-5 and the fluorine at C-7.</li><li>- A doublet of doublets for H-8, with coupling to the fluorine at C-7.</li></ul>
<sup>13</sup> C NMR (in DMSO-d <sub>6</sub> )	<ul style="list-style-type: none"><li>- A signal for the carbonyl carbon (C-4) around 170-180 ppm if the keto tautomer predominates.</li><li>- A signal for C-7 directly bonded to fluorine, showing a large one-bond C-F coupling constant.</li><li>- Other aromatic carbons in the expected regions, with smaller C-F couplings observable for C-6 and C-8.</li></ul>
IR Spectroscopy (KBr)	<ul style="list-style-type: none"><li>- A broad absorption band in the 3400-3200 cm<sup>-1</sup> region, indicative of O-H or N-H stretching.</li><li>[6][7]- A strong absorption around 1650-1680 cm<sup>-1</sup> corresponding to the C=O stretch of the quinolone ring.</li><li>[8]- Asymmetric and symmetric stretching vibrations for the nitro group (-NO<sub>2</sub>) typically observed around 1550-1500 cm<sup>-1</sup> and 1360-1300 cm<sup>-1</sup>, respectively.</li><li>[9]- C-F stretching vibrations, typically in the 1250-1000 cm<sup>-1</sup> region.</li></ul>
Mass Spectrometry (ESI)	<ul style="list-style-type: none"><li>- A prominent molecular ion peak [M+H]<sup>+</sup> or [M-H]<sup>-</sup> corresponding to the molecular weight of 208.15.</li></ul>

## Conformational Analysis

The conformation of **7-Fluoro-4-hydroxy-3-nitroquinoline** is primarily determined by the orientation of the nitro group at the C-3 position. Rotation around the C-N bond is possible, but

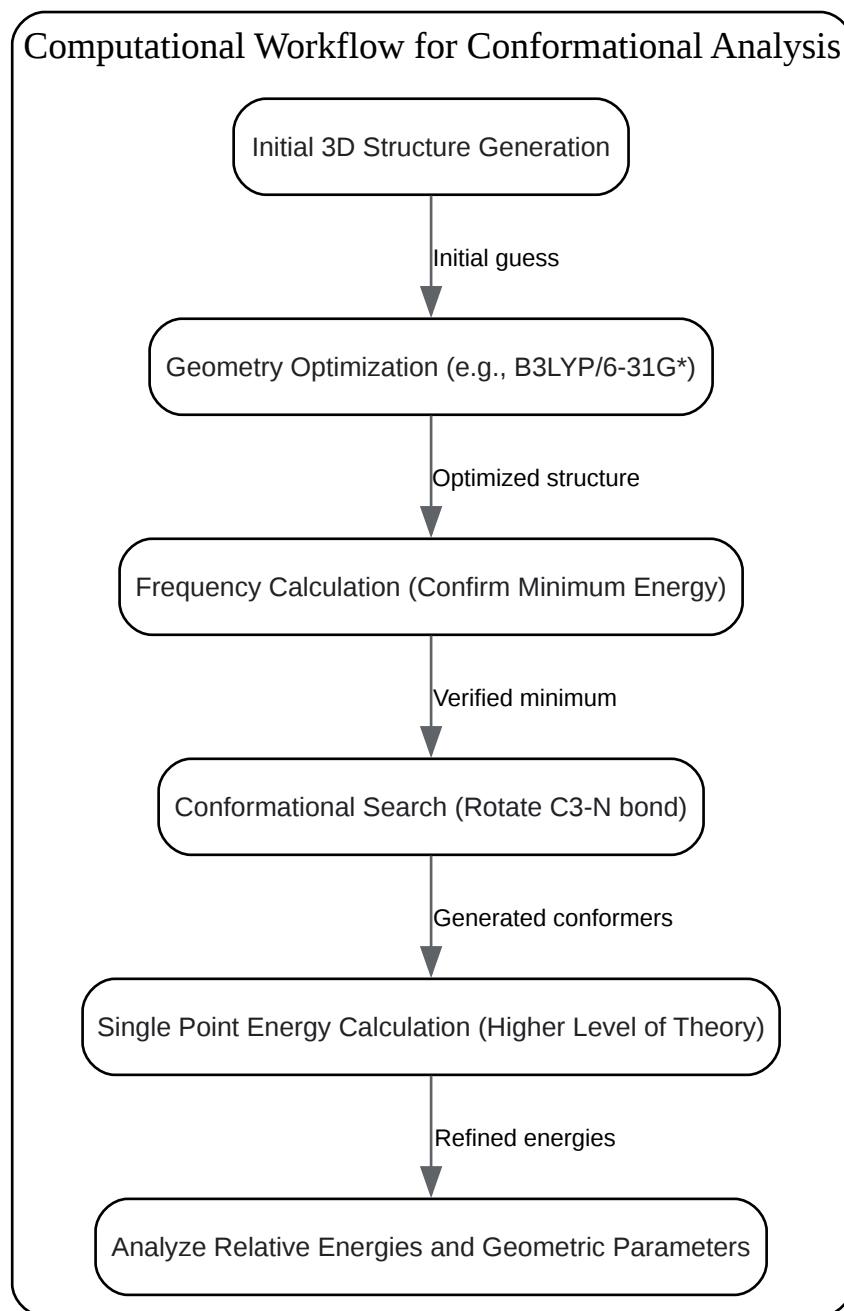
it is likely hindered by steric and electronic interactions with the adjacent hydroxyl/oxo group at C-4 and the proton at C-2.

## Key Conformational Factors

- **Steric Hindrance:** The size of the nitro group will influence its preferred orientation to minimize steric clashes with neighboring groups.
- **Electronic Effects:** The strong electron-withdrawing nature of the nitro group and the potential for intramolecular hydrogen bonding between the nitro group and the 4-hydroxy group will significantly impact the conformational energy landscape.
- **Planarity:** The quinoline ring system is largely planar. The coplanarity of the nitro group with the ring would maximize resonance stabilization but may be opposed by steric factors.

## Computational Modeling Workflow

A robust understanding of the conformational preferences can be achieved through computational modeling, typically employing Density Functional Theory (DFT).[\[10\]](#)



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Caption: Workflow for computational conformational analysis.

## Experimental Protocol for Computational Analysis

- Structure Building: Generate the 3D structure of **7-Fluoro-4-hydroxy-3-nitroquinoline** in its quinolin-4(1H)-one tautomeric form using molecular modeling software.

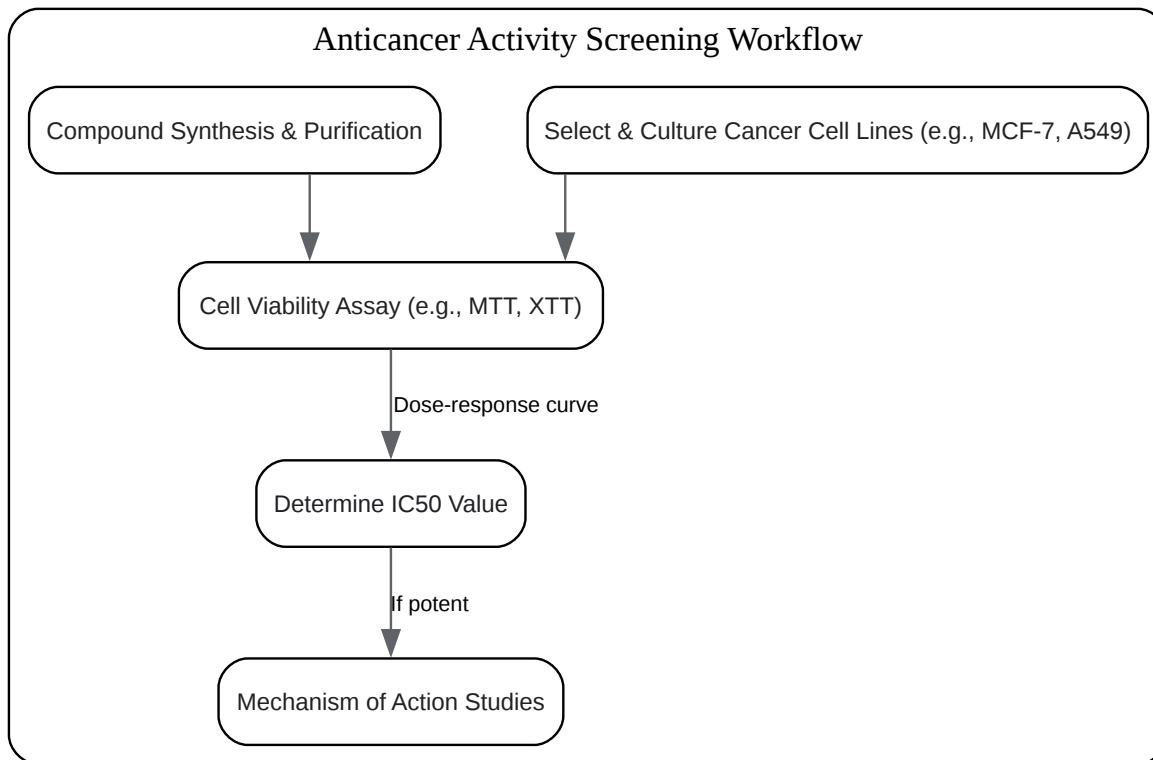
- Initial Optimization: Perform an initial geometry optimization using a computationally inexpensive method to obtain a reasonable starting structure.
- Conformational Search: Systematically rotate the dihedral angle defined by C2-C3-N-O of the nitro group in, for example, 15-degree increments.
- Geometry Optimization of Conformers: Perform a full geometry optimization for each generated conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31+G(d,p)).<sup>[11]</sup>
- Frequency Calculations: For each optimized conformer, perform a frequency calculation to confirm that it represents a true energy minimum (no imaginary frequencies).
- Energy Refinement: To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a larger basis set.
- Analysis: Analyze the relative energies to identify the global minimum and low-energy conformers. Examine key geometric parameters like bond lengths, bond angles, and dihedral angles.

## Potential Biological Significance and Applications

The structural motifs present in **7-Fluoro-4-hydroxy-3-nitroquinoline** suggest potential for significant biological activity. Fluoroquinolones are a well-known class of antibiotics.<sup>[12]</sup> Furthermore, many substituted quinolines exhibit potent anticancer activity.<sup>[13][14]</sup> The nitroaromatic group is also a feature of some antimicrobial and anticancer drugs, although it can sometimes be associated with toxicity.

## Proposed Biological Screening Workflow

A primary investigation into the biological activity of this compound could focus on its potential as an anticancer agent.



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Caption: Workflow for anticancer drug screening.

## Experimental Protocol for Cell Viability Assay (MTT Assay)

- Cell Seeding: Seed cancer cells (e.g., human breast cancer line MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
- Compound Treatment: Prepare serial dilutions of **7-Fluoro-4-hydroxy-3-nitroquinoline** in cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
- Incubation: Incubate the plate for 48-72 hours.

- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
- Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- Absorbance Reading: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the  $IC_{50}$  value (the concentration that inhibits 50% of cell growth).

## Conclusion

**7-Fluoro-4-hydroxy-3-nitroquinoline** is a molecule with a rich structural and electronic landscape. Its synthesis is achievable through established chemical routes, and its structure can be unequivocally determined by modern spectroscopic methods. Computational analysis is a powerful tool for elucidating its conformational preferences, which are largely dictated by the orientation of the 3-nitro group. The combination of the quinoline core with fluoro, hydroxyl, and nitro substituents makes it a compelling candidate for biological screening, particularly in the areas of oncology and infectious diseases. Further experimental work is necessary to validate the theoretical predictions presented in this guide and to fully explore the therapeutic potential of this intriguing molecule.

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